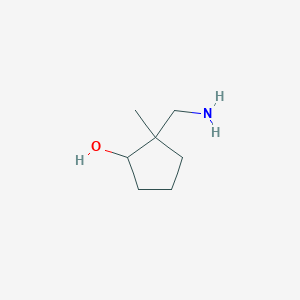![molecular formula C11H10F3N3O4 B2616390 Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551118-24-0](/img/structure/B2616390.png)
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the trifluoroacetic acid moiety adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one typically involves multi-step reactions. One common method is the cycloaddition of 1,4-dipoles generated from dimethyl acetylenedicarboxylate and pyridine . This reaction proceeds regioselectively to form the spiro compound as diastereomeric mixtures, which exist in rapid equilibrium in solution .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted cyclization reactions. For example, the cyclization of N-2-(1’-cyclohexenyl)-ethylacetamides in the presence of in situ generated trimethylsilyl iodide (TMSI) has been shown to be an effective method . This approach not only improves yields but also reduces reaction times and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dipoles generated from acetylenes and heterocycles.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate, pyridine, and trimethylsilyl iodide. Reaction conditions often involve refluxing in solvents like xylene or using microwave-assisted techniques to enhance reaction efficiency .
Major Products
The major products formed from these reactions are typically spirocyclic compounds with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis . By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Spiroisoquinoline Derivatives: These compounds also feature a spiro linkage and are known for their antimicrobial and anticancer activities.
Uniqueness
What sets Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3’-azetidine]-2-one apart is its trifluoroacetic acid moiety, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c13-8-12-7-1-2-10-3-6(7)9(14-8)4-11-5-9;3-2(4,5)1(6)7/h1-3,11H,4-5H2,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRSQGCJNBUWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(C=CN=C3)NC(=O)O2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2616309.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2616311.png)


![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)


![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

![3-[(1E)-{[(BENZENESULFONYL)METHYL]IMINO}(PHENYL)METHYL]-1-PHENYLTHIOUREA](/img/structure/B2616323.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)

